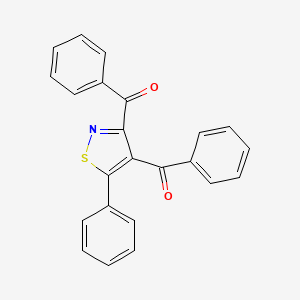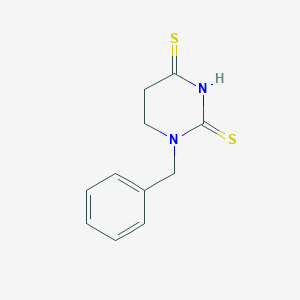
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that features a pyrimidine ring fused with two sulfur atoms at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione typically involves the reaction of benzylamine with carbon disulfide and a suitable base, followed by cyclization. One common method includes:
Step 1: Benzylamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate dithiocarbamate.
Step 2: The intermediate undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-thioxo-1,2-dihydropyrimidine-4(3H)-one: Similar structure but with a thioxo group instead of dithione.
1-Benzyl-2,4-dioxo-1,2-dihydropyrimidine: Contains oxo groups instead of dithione.
Uniqueness: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61282-99-3 |
|---|---|
Formule moléculaire |
C11H12N2S2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
1-benzyl-1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C11H12N2S2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |
Clé InChI |
QQZLLYUAMWFPKU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)NC1=S)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



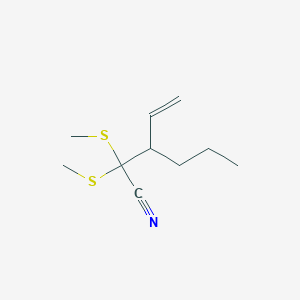

![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
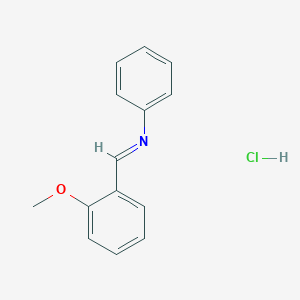
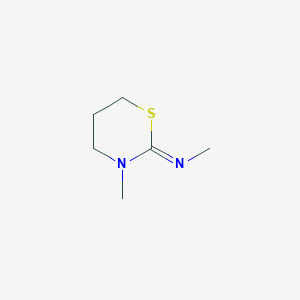
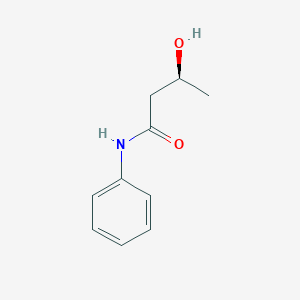
![Ethyl 2-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14593493.png)
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
